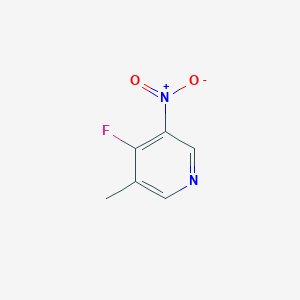

4-Fluoro-3-methyl-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

4-fluoro-3-methyl-5-nitropyridine |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |

InChI Key |

TULRLSHMXJHLLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Iv. Advanced Applications in Chemical Synthesis: 4 Fluoro 3 Methyl 5 Nitropyridine As a Versatile Building Block

Precursors for the Construction of Diverse Substituted Pyridine (B92270) Frameworks

The unique substitution pattern of 4-fluoro-3-methyl-5-nitropyridine makes it an ideal starting material for creating a variety of substituted pyridine compounds, which are core structures in many pharmaceuticals and agrochemicals.

Synthesis of Complex 2,5-Disubstituted Pyridine Compounds

The reactivity of this compound facilitates a two-step strategy for synthesizing complex 2,5-disubstituted pyridines. The first step involves a nucleophilic aromatic substitution at the C4 position, where the fluoro group is displaced by various nucleophiles. The second key transformation is the chemical reduction of the nitro group at the C5 position to an amino group (-NH₂). This newly formed amino group can then be further functionalized. For instance, it can be converted into a diazonium salt and subsequently replaced by a range of other substituents through reactions like the Sandmeyer reaction. This sequential functionalization of two different positions on the pyridine ring provides a powerful method for generating molecular diversity from a single precursor.

The table below illustrates potential transformations starting from this compound to generate diverse 4,5-disubstituted pyridine intermediates, which are precursors to more complex structures.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Resulting C4-Substituent | Intermediate Product Structure |

|---|---|---|---|

| Alcohol | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | 4-Methoxy-3-methyl-5-nitropyridine |

| Amine | Piperidine | Piperidinyl | 4-(Piperidin-1-yl)-3-methyl-5-nitropyridine |

| Thiol | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | 4-(Phenylthio)-3-methyl-5-nitropyridine |

Derivatization from Sulfonic Acid Precursors for Diversification

While the primary utility of this compound lies in the reactivity of its fluoro and nitro groups, the broader chemistry of nitropyridines also includes transformations involving sulfonic acid derivatives. Although direct derivatization of this compound from sulfonic acid precursors is not extensively documented, the general principles of pyridine chemistry allow for such strategic modifications. For example, pyridinesulfonic acids can be converted into sulfonyl chlorides, which are highly reactive intermediates. These can then react with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. This pathway, applied to derivatives of the title compound, would offer an alternative route for introducing diversity into the pyridine framework.

Intermediates for the Assembly of Fused and Polycyclic Heterocyclic Systems

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of fused heterocyclic systems. These complex structures are of great interest in medicinal chemistry due to their structural resemblance to endogenous purines and their wide range of biological activities. nih.govuctm.edu

Construction of Fused Pyridine Ring Systems (e.g., Imidazo[4,5-c]pyridines)

The synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines, highlights the utility of substituted nitropyridines. The general strategy involves the creation of a 4-amino-5-nitropyridine derivative through nucleophilic substitution on a precursor like this compound. The nitro group of this intermediate is then reduced to a second amino group, yielding a crucial 4,5-diaminopyridine derivative. This diamine can then undergo a cyclization reaction with various reagents, such as aldehydes or carboxylic acids (or their derivatives), to form the fused imidazole ring. nih.gov

For example, reacting a 4-(alkylamino)-3-methyl-5-aminopyridine with an aldehyde would lead to the formation of a substituted imidazo[4,5-c]pyridine. This synthetic route is highly adaptable, allowing for the introduction of diverse substituents on both the pyridine and the newly formed imidazole ring, which is crucial for tuning the pharmacological properties of the final molecule. acs.org

Preparation of Diazaphenothiazine Derivatives

Diazaphenothiazines are another important class of polycyclic heterocyclic compounds whose synthesis can be approached using nitropyridine precursors. nih.gov The synthesis of these tricyclic systems often involves the reaction between a substituted aminopyridine thiol and an activated pyridine derivative, such as one bearing nitro and halogen substituents. researchgate.net

A plausible synthetic route to a diazaphenothiazine derivative using this compound would involve its reaction with a 3-amino-4-pyridinethiol. This reaction would likely proceed through an initial nucleophilic substitution of the fluorine atom by the thiol, forming a dipyridinyl sulfide. This intermediate can then undergo an intramolecular cyclization, often via a Smiles rearrangement, where the amino group attacks the electron-deficient pyridine ring, leading to the formation of the central thiazine ring and closing the tricyclic diazaphenothiazine structure. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | Key Intermediate from this compound | Typical Cyclization Partner |

|---|---|---|

| Imidazo[4,5-c]pyridine | 4-(R-amino)-3-methyl-5-aminopyridine | Aldehydes, Orthoesters |

Synthetic Utility in Advanced Organic Synthesis and Material Sciences

The application of this compound extends beyond just a precursor role into the realms of advanced synthesis and materials science. The presence of both a fluoro and a nitro group provides unique electronic properties and multiple reaction sites.

In advanced organic synthesis , this compound serves as a platform for creating molecules with precisely controlled substitution patterns. The ability to perform sequential and regioselective substitutions is critical in the multi-step synthesis of complex natural products and novel pharmaceutical agents.

In material sciences , fluorinated aromatic compounds, including pyridines, are used as building blocks for high-performance polymers and functional materials. mdpi.comnih.gov The incorporation of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.comresearchgate.net this compound can be used to introduce the fluoropyridyl unit into polymer backbones or as side chains through nucleophilic substitution reactions. These materials could find applications in electronics, specialty coatings, and membranes, where the unique properties conferred by the fluorinated heterocyclic structure are highly desirable.

Development of Precursors for Nitrogen-Containing Molecular Architectures

The structure of this compound makes it an excellent precursor for a variety of nitrogen-containing molecular architectures. The nitro group, in particular, serves as a versatile functional handle that can be readily transformed into other nitrogen-based functionalities. Its most common and powerful application is as a masked amino group.

In synthetic chemistry, nitropyridines are considered convenient and readily available precursors for a wide range of derivatives. researchgate.net The robust nitro group is stable under various reaction conditions, allowing for modifications elsewhere on the molecule, before being converted to a primary amine via reduction. This two-step process of incorporating a nitro group followed by reduction is a cornerstone strategy for producing amino-substituted pyridines.

The reduction of the nitro group on the this compound scaffold is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst. This transformation is highly efficient and yields the corresponding aminopyridine, a key structure in many biologically active compounds. This strategic use of the nitro-to-amino conversion allows chemists to access complex, highly functionalized pyridine derivatives that are otherwise challenging to synthesize directly. The resulting aminopyridines are crucial intermediates for pharmaceuticals and, most notably, for radioligands used in advanced medical imaging.

Strategic Building Block for Pyridine-Linked Systems with Tunable Properties

The specific substitution pattern of this compound allows it to function as a strategic building block for pyridine-based systems where molecular properties can be finely tuned. The fluorine, methyl, and nitro groups each impart distinct electronic and steric effects that influence the reactivity of the pyridine ring and the physicochemical properties of the final molecule.

Fluorinated organic compounds are widely used in pharmaceuticals and agrochemicals due to their favorable chemical and biological properties. nih.gov The incorporation of fluorine can alter solubility, enhance lipophilicity, and increase the rate of cell penetration. nih.gov Furthermore, the high electronegativity of fluorine can change the physical and chemical properties of a molecule, while the strong C-F bond often makes the compound more resistant to metabolic degradation. nih.gov

When this compound is converted to its corresponding aminopyridine, the resulting molecule possesses properties that are a direct consequence of its substituents. These properties are critical for applications such as drug design and PET radioligand development, where factors like membrane permeability, binding affinity to biological targets, and metabolic stability are paramount. For example, in the development of potassium (K+) channel imaging agents, the methyl and fluoro substituents on the aminopyridine ring were found to enhance brain penetration and metabolic stability compared to the un-substituted parent compound. The properties of the resulting aminopyridine, derived from the this compound precursor, are summarized in the table below.

| Property | 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) | 3-fluoro-4-aminopyridine (3F4AP) |

| Binding Affinity (Ki, nM) | ~1 | 0.8 |

| pKa | 7.1 | 7.2 |

| logD (pH 7.4) | 0.66 | 0.35 |

| Membrane Permeability | ~3x faster than 3F4AP | Baseline |

| Metabolic Rate (vs. CYP2E1) | ~Half the rate of 3F4AP | Baseline |

This table presents a comparison of in vitro properties between 5-methyl-3-fluoro-4-aminopyridine (derived from the title compound) and its analogue, demonstrating how the methyl group helps "tune" the molecule's properties for better performance.

Precursors for Fluorinated Aminopyridines in Radioligand Development

A primary and highly specialized application of this compound and its N-oxide analogue is in the synthesis of fluorinated aminopyridines for the development of radioligands. Radioligands are radioactive molecules designed to bind to specific biological targets, such as receptors or channels, allowing for their visualization and quantification using non-invasive imaging techniques.

The synthesis of these molecules, particularly those labeled with the short-lived positron-emitting isotope fluorine-18 ([¹⁸F], t½ ≈ 110 minutes), presents significant challenges. The chemical reactions must be fast, efficient, and compatible with the constraints of radiochemistry. Nucleophilic (radio)fluorination of electron-rich aromatic systems like pyridine is particularly difficult, especially at the meta position. However, precursors like 3-fluoro-5-methyl-4-nitropyridine N-oxide, a close derivative of the title compound, have proven to be highly effective for this purpose.

This compound derivatives are instrumental in synthesizing PET radioligands for neuroimaging, specifically for targeting voltage-gated potassium (K+) channels in the brain. These channels are important biomarkers for conditions involving demyelination, such as multiple sclerosis.

The PET radioligand [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) was the first agent developed to image these channels, showing high brain penetration and sensitivity to demyelinating lesions. researchgate.netnih.gov However, it exhibited lower-than-expected metabolic stability in human subjects, prompting the search for improved analogues. researchgate.netnih.gov This led to the development of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a metabolically more robust radioligand.

The synthesis of [¹⁸F]5Me3F4AP utilizes 3-fluoro-5-methyl-4-nitropyridine N-oxide as the direct precursor for the radiofluorination step. researchgate.netnih.gov The synthesis involves an isotope exchange method followed by a palladium-on-carbon mediated hydrogenation to reduce both the nitro group and the N-oxide. researchgate.netnih.gov This method successfully yields [¹⁸F]5Me3F4AP with high purity and acceptable molar activity. researchgate.netnih.gov PET/CT studies have shown that the resulting radioligand effectively crosses the blood-brain barrier and has favorable kinetics, making it a promising candidate for neuroimaging applications. researchgate.netnih.gov

Vi. Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines often involves multi-step sequences with harsh conditions, motivating the search for more efficient and environmentally benign methodologies. acs.orgbenthamscience.com Future research will likely focus on developing novel synthetic strategies that are both versatile and sustainable.

Key areas of development include:

C–H Functionalization: Direct C–H functionalization has emerged as a powerful tool for streamlining synthesis by avoiding the pre-installation of functional groups. rsc.org Developing methods for the selective C–H activation of fluoro-nitropyridine precursors could provide a more atom-economical route to compounds like 4-Fluoro-3-methyl-5-nitropyridine.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Designing new MCRs that yield highly substituted pyridines under mild conditions, potentially using nanocatalysts or ionic liquids, is a promising area of investigation. benthamscience.comrsc.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processes. For reactions like nitration, which can be hazardous, flow chemistry provides better control over reaction parameters. kochi-tech.ac.jp Adapting and developing flow protocols for the synthesis of functionalized nitropyridines is a significant opportunity.

Ring Transformation Reactions: Ring transformation is a powerful method for creating functionalized compounds that may be difficult to access through other means. nih.govencyclopedia.pub The use of electron-deficient pyridones as substrates for three-component ring transformations (TCRT) with ketones and a nitrogen source presents a novel pathway to nitropyridines. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Precursor Classes |

| C–H Functionalization | Atom economy, reduced step count | Substituted Pyridines |

| Multicomponent Reactions | High efficiency, molecular diversity | Aldehydes, Ketones, Amines |

| Flow Chemistry | Enhanced safety, scalability, control | Pyridine (B92270) N-oxides, Halopyridines |

| Ring Transformations | Access to unique substitution patterns | Dinitropyridones |

Application of Advanced Computational Modeling for De Novo Design and Reaction Optimization

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the de novo design of new molecules with desired characteristics.

For compounds like this compound, computational modeling can be applied in several ways:

De Novo Design: Algorithms can be used to design novel pyridine-based ligands or inhibitors by predicting their binding affinity to biological targets like enzymes or receptors. nih.gov Computational approaches can guide the design of derivatives with improved potency and selectivity. nih.gov

Reaction Optimization: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of reactions. nih.govacs.org This information is invaluable for optimizing reaction conditions to improve yields and minimize byproducts in the synthesis of complex pyridines. researchgate.net

Property Prediction: Computational methods can predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties (e.g., molecular electrostatic potential), which are crucial for applications in drug discovery and materials science. mdpi.commdpi.com Structure-reactivity relationship (SRR) models can also be constructed to predict reaction rate constants. oberlin.edu

Discovery of New Reactivity Patterns and Transformation Strategies for Fluoro-Nitropyridines

The combination of a fluorine atom and a nitro group on a pyridine ring creates a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for certain reactions, while the fluorine atom itself can act as a leaving group or a site for further functionalization. fcad.com

Emerging opportunities in this area include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in fluoro-nitropyridines is often susceptible to SNAr, allowing for the introduction of various nucleophiles (O, N, S-based). fcad.comcdnsciencepub.com Research into expanding the scope of nucleophiles and developing milder reaction conditions is ongoing. Interestingly, in some 3-nitropyridine systems, the nitro group itself can be selectively displaced by nucleophiles. nih.gov

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, a key functional group for further derivatization. mdpi.com This transformation opens up access to a vast chemical space of aminopyridines, which are precursors to amides, sulfonamides, and other important functionalities in medicinal chemistry.

Cross-Coupling Reactions: The fluorine atom can sometimes participate in cross-coupling reactions, although this is less common than with heavier halogens. More strategically, the development of methods for C-H activation or the conversion of other functional groups on the ring allows for the application of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. mdpi.comnih.gov

Photochemical Reactions: Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. The exploration of photochemical cycloadditions and other transformations involving the pyridine ring could lead to the discovery of novel molecular scaffolds. acs.org

Integration with Automated Synthesis and High-Throughput Screening Platforms for Library Generation

The discovery of new drugs and materials increasingly relies on the rapid synthesis and screening of large numbers of compounds. nih.govbmglabtech.com The structural motifs present in this compound make it an ideal building block for the generation of compound libraries.

Automated Synthesis: Robotic platforms can perform reactions, work-ups, and purifications with high speed and precision, enabling the creation of large libraries of related compounds from a common core structure. nih.govresearchgate.net Stopped-flow synthesis is an emerging technique that combines the benefits of batch and flow chemistry for rapid, small-scale library production. nih.gov

High-Throughput Screening (HTS): Once a library of pyridine derivatives is synthesized, HTS can be used to rapidly evaluate their biological activity against a specific target or in a cellular assay. bmglabtech.comresearchgate.net This integration of automated synthesis and HTS, often referred to as the "Design-Make-Test-Analyze" (DMTA) cycle, dramatically accelerates the discovery process. nih.gov

Diversity-Oriented Synthesis (DOS): Using a building block like this compound, DOS strategies can be employed to generate a library of structurally diverse molecules. By systematically varying the substituents introduced via the reactive handles (the fluoro and nitro groups), a wide region of chemical space can be explored to identify novel bioactive compounds. nih.gov The amenability of pyridine building blocks to automated library synthesis has been demonstrated, highlighting the potential for accelerated drug discovery. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.